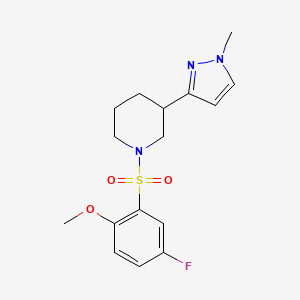
N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide is a synthetic organic compound that features a unique combination of functional groups, including a phenylpropyl chain, a thiazole ring, and an azetidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Azetidine Ring Formation: The azetidine ring can be constructed via cyclization reactions, often starting from β-amino alcohols or β-amino acids.
Coupling Reactions: The phenylpropyl group can be introduced through nucleophilic substitution reactions, where a phenylpropyl halide reacts with a nucleophilic azetidine derivative.
Final Coupling: The thiazole and azetidine moieties are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to enhance yield and purity. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Implementing advanced purification methods such as crystallization, chromatography, or distillation to obtain high-purity products.
化学反応の分析
Types of Reactions
N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylpropyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The thiazole ring can be reduced under hydrogenation conditions to form dihydrothiazole derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the carboxamide group can be modified.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Nucleophiles: Amines, alcohols, thiols for substitution reactions.
Major Products
Oxidation Products: Phenylpropanoic acid derivatives.
Reduction Products: Dihydrothiazole derivatives.
Substitution Products: Various azetidine derivatives with modified functional groups.
科学的研究の応用
N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and infections.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Material Science: Explored for its potential in creating novel polymers and materials with specific electronic or mechanical properties.
作用機序
The mechanism of action of N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, depending on its structural modifications.
Pathways Involved: The compound can modulate signaling pathways by binding to active sites or allosteric sites on proteins, influencing their activity and downstream effects.
類似化合物との比較
Similar Compounds
N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide: Similar structure but with a pyrrolidine ring instead of azetidine.
N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)piperidine-1-carboxamide: Contains a piperidine ring, offering different pharmacokinetic properties.
Uniqueness
N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide is unique due to its azetidine ring, which imparts distinct steric and electronic properties, potentially leading to unique biological activities and applications compared to its analogs.
This compound’s combination of a thiazole ring and azetidine core makes it a versatile scaffold for developing new molecules with diverse functionalities and applications.
特性
IUPAC Name |
N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-15(17-8-4-7-13-5-2-1-3-6-13)19-11-14(12-19)21-16-18-9-10-22-16/h1-3,5-6,9-10,14H,4,7-8,11-12H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIWIGOKOFPMSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCCCC2=CC=CC=C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2592003.png)

![1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2592005.png)
![ethyl 2-[(2-methoxyphenyl)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2592007.png)
![N-(4-acetylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/new.no-structure.jpg)


![2-Spiro[2.5]octan-8-ylacetaldehyde](/img/structure/B2592012.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2592019.png)


